4-Fluoro-2-(3-formylphenyl)benzoic acid
Description
4-Fluoro-2-(3-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-formylphenyl substituent at the 2-position of the benzene ring. This compound combines the electron-withdrawing effects of fluorine and the formyl group, which influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions. The formyl group (–CHO) provides a reactive site for further chemical modifications, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-fluoro-2-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXHZNNCFOCZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688872 | |
| Record name | 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-05-7 | |
| Record name | 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(3-formylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Fluoro-2-(3-carboxyphenyl)benzoic acid.
Reduction: 4-Fluoro-2-(3-hydroxyphenyl)benzoic acid.
Substitution: 4-Methoxy-2-(3-formylphenyl)benzoic acid.
Scientific Research Applications
4-Fluoro-2-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
4-Fluoro-2-(4-formylphenyl)benzoic Acid (CAS: 1261921-54-3)
- Molecular Formula : C₁₄H₉FO₃
- Molecular Weight : 244.22 g/mol
- Key Differences: The formyl group is at the para position on the phenyl ring, compared to meta in the target compound. This may alter hydrogen-bonding patterns and crystal packing .
Substituent Effects on Acidity and Solubility
- Key Trends :
Commercial and Industrial Relevance
- Cost Drivers : Complex substituents (e.g., –CHO) increase synthesis difficulty and cost compared to halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
